Azumolene

Overview

Description

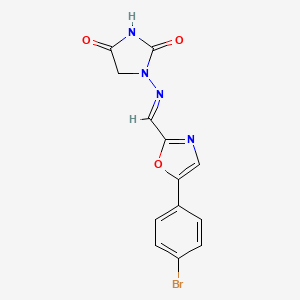

Azumolene is a derivative of dantrolene, an experimental drug primarily used for the treatment and prevention of malignant hyperthermia . It is a muscle relaxant that exhibits better water solubility and lower toxicity compared to dantrolene, although it has lower potency . This compound is characterized by its chemical structure, which includes a 1,3-oxazole ring substituted by a [(2,4-dioxoimidazolidin-1-yl)imino]methyl group at position 2 and a 4-bromophenyl group at position 5 .

Scientific Research Applications

Azumolene has several scientific research applications, including:

Mechanism of Action

Target of Action

Azumolene primarily targets the Ryanodine Receptor 1 (RyR1) . The RyR1 is a calcium release channel of skeletal muscle sarcoplasmic reticulum . It plays a crucial role in muscle contraction by regulating the release of calcium ions from the sarcoplasmic reticulum into the cytosol .

Mode of Action

This compound acts as a modulator of the RyR1 . It inhibits the release of calcium through the RyR1 . This inhibition is achieved by blocking a component of store-operated calcium entry (SOCE) that is coupled to the activation of RyR1 by caffeine and ryanodine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway . By inhibiting the release of calcium through the RyR1, this compound disrupts the normal calcium ion flow in the muscle cells . This leads to a decrease in intracellular calcium levels, which in turn affects muscle contraction .

Pharmacokinetics

This compound is an analog of dantrolene and is more water-soluble than traditional injectable forms of dantrolene sodium . This increased water solubility potentially improves the bioavailability of this compound, allowing it to exert its effects more efficiently . .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, in a model of ischemic recurrent ventricular fibrillation, treatment with this compound led to a reduction in calcium transient amplitude alternans and dispersion of calcium transient amplitude alternans index . This suggests that this compound’s action can be influenced by the physiological state of the muscle, such as during ischemia .

Safety and Hazards

Future Directions

Azumolene has shown potential in the treatment of malignant hyperthermia. In a model of ischemic recurrent long-duration ventricular fibrillation, treatment with this compound led to a reduction of cardiac alternans, i.e., calcium and voltage alternans . This suggests that this compound may have potential applications in the treatment of cardiac conditions.

Biochemical Analysis

Biochemical Properties

Azumolene functions as a ryanodine receptor modulator. It interacts with the ryanodine receptor type 1 (RyR1) in skeletal muscle cells, inhibiting the release of calcium ions from the sarcoplasmic reticulum . This inhibition reduces muscle contractions and helps in managing conditions like malignant hyperthermia. This compound also interacts with store-operated calcium entry pathways, distinguishing between mechanisms coupled to and independent from RyR1 .

Cellular Effects

This compound influences various cellular processes, particularly in muscle cells. It stabilizes the ryanodine receptor, reducing calcium ion release and preventing excessive muscle contractions . This stabilization improves systolic calcium release synchrony and myocardial contractility, especially following ischemic events . Additionally, this compound has been shown to induce cell death in certain cancer cell lines, reducing viable cell counts significantly .

Molecular Mechanism

At the molecular level, this compound binds to the ryanodine receptor type 1, inhibiting calcium ion release from the sarcoplasmic reticulum . This binding reduces muscle contractions and helps manage malignant hyperthermia. This compound also inhibits a component of store-operated calcium entry coupled to the ryanodine receptor, further modulating calcium ion dynamics in muscle cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and efficacy over time. Studies have demonstrated that this compound treatment improves systolic calcium release synchrony and myocardial contractility following ischemic events . The compound’s effects on calcium ion dynamics and muscle contractility are consistent over time, providing long-term benefits in managing conditions like malignant hyperthermia .

Dosage Effects in Animal Models

In animal models, this compound has been administered at various dosages to study its effects. A dose of 10 milligrams per kilogram has been sufficient to decrease muscle twitch force production by approximately 60 percent without apparent toxicity . Higher doses may lead to adverse effects, including diaphragm atrophy and increased mitochondrial reactive oxygen species production .

Metabolic Pathways

This compound is involved in metabolic pathways related to calcium ion regulation in muscle cells. It inhibits a component of store-operated calcium entry coupled to the ryanodine receptor, modulating calcium ion dynamics . This inhibition affects metabolic flux and calcium ion homeostasis, contributing to its muscle relaxant properties .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its interaction with the ryanodine receptor . Its better water solubility compared to dantrolene allows for more efficient distribution in the body . This compound’s localization within muscle cells is crucial for its efficacy in managing malignant hyperthermia .

Subcellular Localization

This compound localizes to the sarcoplasmic reticulum in muscle cells, where it interacts with the ryanodine receptor . This subcellular localization is essential for its function in inhibiting calcium ion release and reducing muscle contractions. The targeting of this compound to the sarcoplasmic reticulum ensures its effectiveness in managing conditions like malignant hyperthermia .

Preparation Methods

Azumolene can be synthesized through various synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with glycine to form 4-bromophenylglycine, which is then cyclized with urea to produce 4-bromophenylhydantoin. This intermediate is further reacted with formamide to yield this compound . The reaction conditions typically involve heating and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Azumolene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions, particularly at the bromine atom.

Comparison with Similar Compounds

Azumolene is similar to dantrolene, its parent compound, but with some distinct differences:

Dantrolene: Both this compound and dantrolene are used to treat malignant hyperthermia, but this compound has better water solubility and lower toxicity.

Ryanodine: Ryanodine is another compound that targets the ryanodine receptor, but it acts as an agonist rather than an inhibitor.

Hydantoins: this compound is part of the hydantoin class of compounds, which includes other muscle relaxants and anticonvulsants.

Properties

IUPAC Name |

1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN4O3/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20/h1-6H,7H2,(H,17,19,20)/b16-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGCNGONCZQFDW-OMCISZLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)NC(=O)N1/N=C/C2=NC=C(O2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64748-79-4 | |

| Record name | Azumolene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064748794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZUMOLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U7IO9CV80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(NE)-N-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ylidene]hydroxylamine;hydrochloride](/img/structure/B1240929.png)

![3,3,14-Trimethyl-6-methoxy-3,14-dihydro-7H-4-oxa-14-azabenzo[a]naphthacene-7-one](/img/structure/B1240932.png)

![(5S)-5-Allyl-10-Methoxy-2,2,4-Trimethyl-2,5-Dihydro-1H-Chromeno[3,4-f]Quinoline](/img/structure/B1240936.png)

![(Z)-but-2-enedioic acid;N-(diaminomethylidene)-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carboxamide](/img/structure/B1240937.png)

![6-[2-[6-[[(2S)-5,6-dihydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]-propylamino]hexylamino]ethyl]-3H-1,3-benzothiazol-2-one](/img/structure/B1240941.png)

![methyl 3-{[(1S,2R,3S)-1-(cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl]amino}-2-({(2S)-2-[(4-morpholinylsulfonyl)amino]-3-phenylpropanoyl}amino)-3-oxopropanoate](/img/structure/B1240943.png)